molecular formula C18H20N4O B5544706 6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5544706
M. Wt: 308.4 g/mol
InChI Key: VGKCDNZXKBUCNU-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.16371127 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazo[1,2-a]pyridines in Scientific Research

Imidazo[1,2-a]pyridines are a class of compounds known for their diverse pharmacological activities. These compounds have been studied extensively for their potential in treating various diseases due to their ability to modulate several biological targets.

Hemodynamic Effects : Compounds structurally related to imidazo[1,2-a]pyridines have been examined for their hemodynamic effects. For example, AR-L 115 BS, a compound with a somewhat related structure, has been shown to reduce the preload of the heart and increase cardiac output, combining positive-inotropic and vasodilating actions without significant side effects in patients with acute myocardial infarction (Nebel, Sabin, & Surawitzki, 1981).

Carcinogenic Potential and Metabolism : The metabolism and potential carcinogenic effects of heterocyclic amines, including those with imidazo[1,2-a]pyridine structures, have been a subject of research. Studies have focused on how these compounds are metabolized by intestinal bacteria and their mutagenic activity, highlighting the importance of understanding their metabolic pathways to assess carcinogenic risks (Vanhaecke et al., 2008).

Environmental Exposure : Research has also focused on the environmental exposure to pesticides containing imidazole rings, indicating the relevance of studying these compounds for environmental health and safety. For instance, a study on the broad-spectrum imidazole fungicide prochloraz discusses acute toxicity and exposure risks, emphasizing the need for understanding the environmental and health impacts of such compounds (Chen, Lin, Yen, & Lin, 2013).

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and research into new synthetic methods and applications is ongoing . The future directions for “6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide” would depend on its specific properties and potential applications.

Properties

IUPAC Name

6-methyl-N-[1-(4-methylpyridin-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-4-14(15-9-12(2)7-8-19-15)21-18(23)16-11-22-10-13(3)5-6-17(22)20-16/h5-11,14H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCDNZXKBUCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CC(=C1)C)NC(=O)C2=CN3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.